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Compound of Interest

Compound Name: P163-0892

Cat. No.: B11190360

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: P163-0892 is a preclinical compound under investigation, and comprehensive data
IS not yet publicly available. This document provides a representative technical guide based on
known information and standard methodologies in antifungal drug discovery for cryptococcosis
to illustrate the expected data and experimental frameworks for such a compound.

Executive Summary

Cryptococcosis, a life-threatening fungal infection caused by members of the Cryptococcus
species complex, presents a significant global health challenge, particularly in
immunocompromised populations. The current antifungal armamentarium is limited by issues
of toxicity, drug interactions, and emerging resistance. P163-0892, a novel small molecule
entity developed by Tongji University, has emerged as a promising preclinical candidate for the
treatment of cryptococcosis.[1] Early data indicates potent in vitro activity against Cryptococcus
spp., a favorable synergistic interaction with fluconazole, and in vivo efficacy in a non-
mammalian infection model. This guide provides an in-depth technical overview of the core
preclinical data profile of a compound like P163-0892, detailing standard experimental
protocols and representative data.

Quantitative Data Summary

The following tables summarize the key quantitative data for P163-0892, offering a comparative
view of its antifungal activity, selectivity, and synergistic potential.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b11190360?utm_src=pdf-interest
https://www.benchchem.com/product/b11190360?utm_src=pdf-body
https://www.benchchem.com/product/b11190360?utm_src=pdf-body
https://koreascience.kr/article/JAKO201020439058546.do
https://www.benchchem.com/product/b11190360?utm_src=pdf-body
https://www.benchchem.com/product/b11190360?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11190360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Table 1: In Vitro Antifungal Activity of P163-0892

Fungal Strain MIC (pg/mL)
Cryptococcus neoformans H99 <1.0
Cryptococcus gattii R265 <1.0
Fluconazole-Resistant C. neoformans <1.0

MIC: Minimum Inhibitory Concentration

Table 2: In Vitro Cytotoxicity of P163-0892

Cell Line IC50 (pg/mL) Selectivity Index (Sl)
HepG2 (Human Liver
_ > 50 >50
Carcinoma)
A549 (Human Lung
> 50 > 50

Carcinoma)

IC50: Half-maximal Inhibitory Concentration. SI = IC50 (mammalian cells) / MIC (fungal cells)

Table 3: Synergistic Activity of P163-0892 with Fluconazole against C. neoformans H99

Combination FIC Index (FICI) Interpretation

P163-0892 + Fluconazole <0.5 Synergy

FICI < 0.5 indicates synergy; 0.5 < FICI < 4.0 indicates no interaction; FICI > 4.0 indicates

antagonism.

Table 4: In Vivo Efficacy of P163-0892 in a Galleria mellonella Model of Cryptococcosis
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Survival Rate (%) at 7 days

Treatment Group Dose (mg/kg) . .
post-infection

Vehicle Control - 10

P163-0892 10 80

Fluconazole 20 40

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of P163-0892 against
various Cryptococcus strains.

Methodology: The MIC was determined by the broth microdilution method following the
guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

e Inoculum Preparation:Cryptococcus strains were grown on Sabouraud Dextrose Agar (SDA)
at 35°C for 48 hours. Colonies were suspended in sterile saline, and the turbidity was
adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10"6
CFU/mL. The suspension was then diluted 1:1000 in RPMI-1640 medium to achieve a final
inoculum density of 1-5 x 103 CFU/mL.

e Drug Dilution: P163-0892 was dissolved in dimethyl sulfoxide (DMSO) to create a stock
solution. Serial two-fold dilutions were prepared in RPMI-1640 medium in a 96-well microtiter
plate.

 Incubation: Each well was inoculated with the fungal suspension. The plates were incubated
at 35°C for 72 hours.

o MIC Determination: The MIC was defined as the lowest concentration of P163-0892 that
resulted in a significant inhibition of growth (approximately 50%) compared to the drug-free
growth control well.
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In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxicity of P163-0892 against human cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay
was used to determine the half-maximal inhibitory concentration (1C50).

e Cell Culture: HepG2 and A549 cells were cultured in Dulbecco's Modified Eagle's Medium
(DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at
37°C in a 5% CO2 incubator.

o Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10°4 cells per well
and allowed to adhere overnight.

o Compound Treatment: The cells were treated with various concentrations of P163-0892 for
48 hours.

o MTT Assay: After incubation, MTT solution was added to each well and incubated for 4
hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was
measured at 570 nm using a microplate reader.

e |C50 Calculation: The IC50 value was calculated as the drug concentration that caused a
50% reduction in cell viability compared to the vehicle-treated control.

Checkerboard Synergy Assay

Objective: To evaluate the interaction between P163-0892 and fluconazole against C.
neoformans.

Methodology: A checkerboard microdilution assay was performed.

o Plate Setup: In a 96-well plate, serial dilutions of P163-0892 were made horizontally, and
serial dilutions of fluconazole were made vertically. This creates a matrix of wells with
different concentration combinations of the two drugs.

¢ Inoculation and Incubation: Each well was inoculated with C. neoformans H99 at a final
concentration of 1-5 x 10"3 CFU/mL. The plate was incubated at 35°C for 72 hours.
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o Data Analysis: The Fractional Inhibitory Concentration Index (FICI) was calculated using the
formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in
combination / MIC of drug B alone).

In Vivo Efficacy in Galleria mellonella Model

Objective: To assess the in vivo antifungal efficacy of P163-0892.

Methodology: A Galleria mellonella infection model was used.

Infection:G. mellonella larvae in their final instar stage were infected with 1 x 10"5 CFU of C.
neoformans H99 via injection into the last left proleg.

e Treatment: Two hours post-infection, larvae were treated with a single dose of P163-0892
(10 mg/kg), fluconazole (20 mg/kg), or a vehicle control via injection.

e Monitoring: Larvae were incubated at 37°C and monitored daily for survival for 7 days.
Survival was defined by larval movement in response to touch.

o Data Analysis: Survival curves were plotted, and the percentage of surviving larvae at the
end of the experiment was calculated.

Visualizations: Experimental Workflows and
Signaling Pathways

Experimental Workflow for In Vitro Antifungal Drug
Discovery
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In Vitro Evaluation
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Caption: Workflow for the in vitro screening and identification of lead antifungal compounds.
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Hypothetical Mechanism of Action: Inhibition of the Cell
Wall Integrity Pathway

A plausible mechanism of action for a novel antifungal agent like P163-0892 could be the
disruption of the cell wall integrity (CWI) signaling pathway, which is essential for fungal survival

under stress conditions.
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Caption: Hypothetical inhibition of the CWI signaling pathway by P163-0892.
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Conclusion

P163-0892 represents a promising preclinical candidate for the treatment of cryptococcosis,
demonstrating potent and selective antifungal activity in vitro and efficacy in an in vivo model.
Its synergistic interaction with fluconazole suggests its potential utility in combination therapy,
which could be crucial for overcoming resistance and improving clinical outcomes. Further
investigation into its precise mechanism of action, pharmacokinetic and pharmacodynamic
properties, and efficacy in mammalian models of disseminated cryptococcosis is warranted to
advance its development as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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